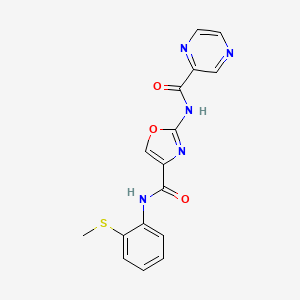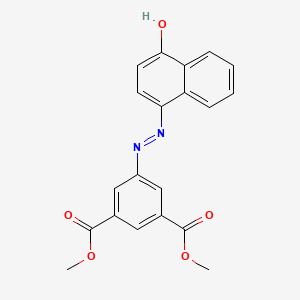
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate involves the generation of reactive oxygen species upon activation by light. The reactive oxygen species can cause damage to cancer cells and induce cell death. The singlet oxygen generated by (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has a short lifetime and can only diffuse a short distance, which makes it a selective photosensitizer for cancer cells.
Biochemical and Physiological Effects
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been shown to have low toxicity and good biocompatibility, which makes it a potential candidate for biomedical applications. In addition, (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been shown to have good photostability, which is important for its applications in photodynamic therapy and dye-sensitized solar cells.
実験室実験の利点と制限
The advantages of using (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate in lab experiments include its high singlet oxygen quantum yield, low toxicity, and good biocompatibility. However, the limitations of using (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate include its low solubility in water and its sensitivity to light and air, which can affect its stability and reproducibility in lab experiments.
将来の方向性
There are several future directions for the research on (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate. One possible direction is to explore its applications in other fields such as antimicrobial therapy and bioimaging. Another direction is to improve its solubility and stability in water to enhance its reproducibility in lab experiments. Furthermore, the development of new synthetic methods for (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate can also lead to the discovery of new derivatives with improved properties and applications.
合成法
The synthesis of (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate involves the condensation reaction between 2-hydrazinyl-1,4-naphthoquinone and dimethyl isophthalate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is obtained as a yellow solid.
科学的研究の応用
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been extensively studied for its potential applications in various fields such as cancer therapy, photodynamic therapy, and dye-sensitized solar cells. In cancer therapy, (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has shown promising results as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells. In photodynamic therapy, (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been shown to have high singlet oxygen quantum yield, which makes it a potential candidate for cancer treatment.
特性
IUPAC Name |
dimethyl 5-[(4-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-19(24)12-9-13(20(25)27-2)11-14(10-12)21-22-17-7-8-18(23)16-6-4-3-5-15(16)17/h3-11,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUJMXFARGVESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=NC2=CC=C(C3=CC=CC=C32)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

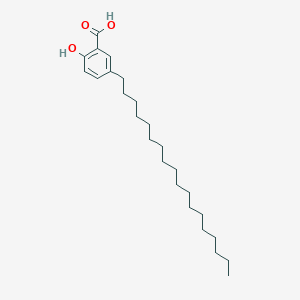

![3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2975814.png)

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)

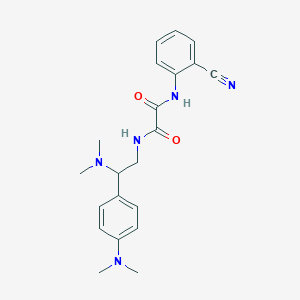
![N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride](/img/structure/B2975821.png)
![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2975827.png)
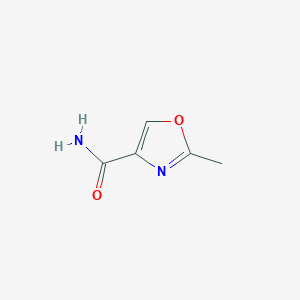
![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2975830.png)
